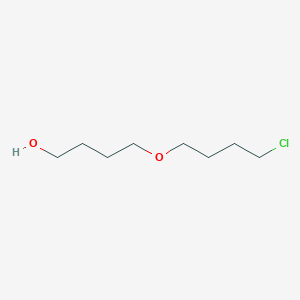

4-(4-Chlorobutoxy)butan-1-OL

Description

Established Synthetic Pathways

The most common and well-documented method for synthesizing this compound involves the reaction of 1,4-butanediol (B3395766) with a suitable 4-halobutane derivative.

A frequently employed synthetic route to this compound is the condensation of 1,4-butanediol with 1-bromo-4-chlorobutane (B103958). nih.govnih.govacs.orgrsc.org In this reaction, 1,4-butanediol acts as the nucleophile after being deprotonated by a strong base to form an alkoxide. This alkoxide then attacks the electrophilic carbon of 1-bromo-4-chlorobutane, leading to the formation of the ether linkage.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to facilitate the SN2 reaction mechanism. nih.govnih.govacs.org The choice of base is critical, with sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) being commonly used. nih.govnih.govacs.org The reaction stoichiometry is carefully controlled to favor the monosubstitution product, as the disubstitution product, bis-(4-chlorobutyl)ether, is a possible byproduct. lookchem.com

A specific experimental procedure involves dissolving 1,4-butanediol in a mixture of DMSO and aqueous sodium hydroxide. nih.govacs.orgrsc.org 1-Bromo-4-chlorobutane is then added, often while cooling the reaction mixture to manage the exothermic nature of the reaction. nih.govacs.orgrsc.org The reaction is then stirred for an extended period at room temperature to ensure completion. nih.govnih.govacs.org

In more complex syntheses where this compound is an intermediate, the use of protecting groups for the hydroxyl functionality may be necessary to prevent unwanted side reactions. For instance, if the final target molecule contains other reactive sites, the hydroxyl group of this compound can be temporarily protected.

A relevant example, though not directly for the synthesis of the title compound itself but for a related structure, involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. acs.org This strategy is employed to allow for subsequent chemical transformations on other parts of the molecule without affecting the hydroxyl group. The TBDMS group is later removed under specific conditions, such as with tetra-n-butylammonium fluoride (B91410) (TBAF), to regenerate the alcohol. acs.org Such a strategy could be adapted in a multi-step synthesis involving this compound.

Mechanistic Aspects of Synthetic Reactions

The formation of this compound via the condensation of 1,4-butanediol and 1-bromo-4-chlorobutane proceeds through a Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction. libretexts.orgmasterorganicchemistry.com

The mechanism can be described in two main steps:

Deprotonation: A strong base, such as NaOH or KOH, deprotonates one of the hydroxyl groups of 1,4-butanediol to form a more nucleophilic alkoxide ion.

Nucleophilic Attack: The resulting alkoxide ion then acts as a nucleophile and attacks the carbon atom bonded to the bromine in 1-bromo-4-chlorobutane. This occurs via a backside attack, leading to the displacement of the bromide ion, which is a good leaving group. masterorganicchemistry.comyoutube.com

The SN2 mechanism requires the use of a primary haloalkane to minimize competing elimination reactions (E2), which would lead to the formation of alkenes. masterorganicchemistry.comyoutube.com In this specific synthesis, 1-bromo-4-chlorobutane is a primary haloalkane, making it well-suited for the Williamson ether synthesis. The stereochemistry at the electrophilic carbon would be inverted if it were a chiral center; however, in this case, the carbon is not chiral. youtube.com

Optimization of Reaction Conditions and Yields

The yield of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and reaction time.

Several research findings provide insight into the conditions used to synthesize this compound, with reported yields varying based on the specific protocol.

| Reagents | Base | Solvent | Temperature | Time | Yield | Reference |

| 1,4-Butanediol, 1-Bromo-4-chlorobutane | KOH | DMSO/Water | 0°C to rt | 13h | 41% | nih.gov |

| 1,4-Butanediol, 1-Bromo-4-chlorobutane | NaOH | DMSO | rt | 24h | - | nih.govacs.org |

| 1,4-Butanediol, 1-Bromo-4-chlorobutane | NaOH | DMSO | rt | 18h | 70% | rsc.org |

The data indicates that using sodium hydroxide as the base in DMSO at room temperature for 18-24 hours can lead to good yields. nih.govacs.orgrsc.org One study reported a yield of 70% under these conditions. rsc.org Another study using potassium hydroxide in a DMSO/water mixture reported a lower yield of 41%. nih.gov The presence of water in the latter reaction could potentially influence the outcome. The purification method, typically column chromatography, is also crucial for obtaining the final product in high purity. nih.govrsc.org

Reactions of the Terminal Hydroxyl Group

The terminal hydroxyl group of this compound serves as a primary site for various chemical modifications, including esterification and oxidation, enabling its use as a versatile building block in organic synthesis.

Mesylation and Sulfonylation Reactions

The conversion of the terminal hydroxyl group into a better leaving group is a common strategy to facilitate further nucleophilic substitution. This is often achieved through mesylation or sulfonylation.

In a representative procedure, this compound is reacted with mesyl chloride in the presence of a base, such as triethylamine (B128534) (TEA), in a suitable solvent like dichloromethane. nih.gov The reaction is typically performed at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side products. nih.gov The resulting mesylate, 4-(4-chlorobutoxy)butyl methanesulfonate, is a key intermediate for subsequent reactions.

Table 1: Mesylation of this compound nih.gov

| Reactant | Reagent | Solvent | Temperature | Product |

|---|

This transformation is crucial for activating the hydroxyl group, as the mesylate anion is a significantly better leaving group than the hydroxide anion, thus paving the way for a variety of nucleophilic substitution reactions. libretexts.org

Nucleophilic Substitutions and Etherification

The activated hydroxyl group, typically as a sulfonate ester, readily undergoes nucleophilic substitution. Furthermore, the alkoxide formed by deprotonation of the alcohol can participate in etherification reactions.

One of the notable reactions is intramolecular cyclization. When 4-chlorobutan-1-ol is treated with a strong base like sodium hydride, the hydroxyl group is deprotonated to form an alkoxide ion. vaia.com This alkoxide then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine in an intramolecular SN2 reaction to yield tetrahydrofuran (B95107). vaia.comstackexchange.com While this specific example involves a simpler analogue, the principle applies to the potential for intramolecular reactions in this compound under basic conditions, which could lead to the formation of cyclic ethers.

The hydroxyl group can also undergo intermolecular etherification. For instance, reaction with alkyl halides in the presence of a base can yield ethers. This process is fundamental in the synthesis of more complex molecules where an ether linkage is desired. scirp.org An example of this is the reaction of an alcohol with an alkyl iodide, facilitated by a base, to form an ether. scirp.org

Oxidation Reactions

The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

For example, the oxidation of primary alcohols to carboxylic acids can be achieved using reagents like potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2). evitachem.com More controlled oxidation to the aldehyde can be accomplished using specific methods such as a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated oxidation. acs.org This selective oxidation is valuable for preparing intermediates where an aldehyde group is required for subsequent reactions like reductive amination or Wittig reactions. The oxidation of butan-1-ol to butanal has been demonstrated using a Fenton's oxidizing system, highlighting a potential route for the oxidation of similar primary alcohols. youtube.com

Reactions Involving the Butoxy-Chlorine Moiety

The chloroalkyl chain of this compound provides a reactive site for nucleophilic substitution, acting as an alkylating agent.

Alkylating Agent Properties and Nucleophilic Reactivity

The carbon atom attached to the chlorine is electrophilic and susceptible to attack by nucleophiles. This makes this compound a useful alkylating agent. For instance, it can be used to introduce a butoxybutan-1-ol moiety onto a nucleophilic substrate. This property is exploited in the synthesis of various compounds, including active pharmaceutical ingredients. chemsrc.comnih.gov The reactivity is characteristic of alkyl halides, where the halogen acts as a leaving group in nucleophilic substitution reactions. libretexts.org

Halogen Exchange Reactions (e.g., to Iodo-Compounds)

The chlorine atom in this compound can be replaced by other halogens, such as iodine, through a halogen exchange reaction, often referred to as a Finkelstein reaction. frontiersin.org This transformation is typically achieved by reacting the chloro-compound with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone. frontiersin.org

The conversion of this compound to its iodo-analogue, 1-chloro-4-(4-iodobutoxy)butane, has been reported. nih.gov This is a valuable transformation as alkyl iodides are generally more reactive than alkyl chlorides in nucleophilic substitution reactions due to iodide being a better leaving group. harvard.edu This increased reactivity makes the resulting iodo-compound a more potent alkylating agent for subsequent synthetic steps. medchemexpress.com

Table 2: Halogen Exchange Reaction nih.gov

| Starting Material | Reagent | Product |

|---|

This reaction underscores the versatility of the butoxy-chlorine moiety, allowing for the fine-tuning of its reactivity to suit specific synthetic requirements.

Intramolecular Cyclization Possibilities

The structure of this compound, possessing a nucleophilic hydroxyl group and an electrophilic carbon atom bearing a chlorine atom separated by a flexible eight-atom chain, is highly conducive to intramolecular cyclization. This process, a variant of the classical Williamson ether synthesis, can lead to the formation of a 10-membered cyclic ether, 1,5-dioxecane. libretexts.orgorganicchemistrytutor.com

The reaction proceeds via an intramolecular S_N2 mechanism. The first step involves the deprotonation of the terminal hydroxyl group by a strong base to form a more nucleophilic alkoxide ion. masterorganicchemistry.commasterorganicchemistry.com This is a crucial step as the neutral alcohol is a weak nucleophile, and the corresponding alkoxide is significantly more reactive. masterorganicchemistry.com Subsequently, the newly formed alkoxide attacks the carbon atom bonded to the chlorine, displacing the chloride ion and closing the ring. youtube.com

The feasibility and rate of such intramolecular cyclizations are influenced by several factors, most notably the size of the ring being formed. While 3- and 5-membered rings form the fastest, the formation of larger rings, such as the 10-membered 1,5-dioxecane, is also possible, albeit potentially slower. libretexts.org The success of the cyclization is also dependent on the reaction conditions, including the choice of base and solvent, which must be carefully selected to favor the intramolecular process over competing intermolecular reactions.

Table 1: Predicted Reaction Conditions and Products for Intramolecular Cyclization

| Reactant | Base | Solvent | Product | Ring Size | Mechanism |

| This compound | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1,5-Dioxecane | 10-membered | Intramolecular S_N2 |

| This compound | Potassium tert-butoxide | tert-Butanol | 1,5-Dioxecane | 10-membered | Intramolecular S_N2 |

This table is based on established principles of intramolecular Williamson ether synthesis. organicchemistrytutor.comyoutube.com

Multi-functional Group Interactions and Selectivity

The presence of a hydroxyl group, an ether linkage, and an alkyl chloride on the same molecular framework in this compound presents opportunities for selective chemical transformations. The differing reactivity of these functional groups allows for one to be manipulated while leaving the others intact, a key strategy in multi-step organic synthesis.

The primary alcohol is susceptible to a variety of reactions. Under basic conditions, it can be deprotonated to form a nucleophilic alkoxide, as seen in the intramolecular cyclization. It can also undergo oxidation to form the corresponding aldehyde or carboxylic acid, or be converted into a better leaving group, such as a tosylate or mesylate, for subsequent nucleophilic substitution reactions.

The ether linkage is generally stable under many reaction conditions, particularly basic and neutral conditions. However, it can be cleaved under strongly acidic conditions, often requiring harsh reagents like hydrobromic or hydroiodic acid.

The primary alkyl chloride is a good electrophile and is susceptible to S_N2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.

The selectivity of reactions involving this compound is highly dependent on the choice of reagents and reaction conditions. For instance, treatment with a strong, non-nucleophilic base will favor deprotonation of the alcohol and subsequent intramolecular cyclization. Conversely, reaction with a strong nucleophile under neutral or slightly acidic conditions could lead to substitution at the alkyl chloride without affecting the alcohol or ether. The ability to selectively target one functional group in the presence of others makes this compound a versatile building block in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorobutoxy)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO2/c9-5-1-3-7-11-8-4-2-6-10/h10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKCWCNIXHOQKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCCCCCl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546932 | |

| Record name | 4-(4-Chlorobutoxy)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60767-73-9 | |

| Record name | 4-(4-Chlorobutoxy)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Contextual Placement in Organic Synthesis

In the landscape of modern organic synthesis, 4-(4-chlorobutoxy)butan-1-ol has carved a niche for itself primarily as a heterobifunctional linker. Its value lies in its ability to connect two different molecular entities, a crucial role in the construction of complex architectures such as those found in medicinal chemistry and materials science.

A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Current time information in Bangalore, IN. PROTACs are novel therapeutic agents designed to selectively degrade target proteins within cells. The linker component of a PROTAC is critical as it influences the molecule's solubility, cell permeability, and the spatial orientation of the two binding elements, ultimately affecting its degradation efficiency. This compound provides a flexible and synthetically accessible scaffold for the construction of these linkers. For instance, it has been utilized in the development of PROTACs targeting Bruton's tyrosine kinase (BTK), a protein implicated in certain types of cancer. Current time information in Bangalore, IN.

Furthermore, its utility extends to the synthesis of other heterobifunctional molecules aimed at targeted protein degradation, such as those designed to recruit E3 ligases for the pan-degradation of Inhibitor of Apoptosis Proteins (IAPs). abuad.edu.ngaip.org The defined length and chemical handles of this compound allow for systematic modifications of the linker, enabling the optimization of the pharmacological properties of the final constructs. abuad.edu.ngaip.org

The synthesis of this key intermediate can be achieved through a Williamson ether synthesis, for example, by reacting 1,4-butanediol (B3395766) with 1-bromo-4-chlorobutane (B103958) in the presence of a base. abuad.edu.ngaip.org

Structural Features and Their Implications for Reactivity

The chemical behavior and synthetic utility of 4-(4-chlorobutoxy)butan-1-ol are dictated by its distinct structural features. The molecule possesses two different reactive sites: a primary alcohol (-OH) and a primary alkyl chloride (-Cl). This dual functionality is the cornerstone of its application as a heterobifunctional building block.

The primary alcohol is a nucleophilic site that can readily undergo a variety of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a better leaving group, such as a tosylate or mesylate, for subsequent nucleophilic substitution reactions. Current time information in Bangalore, IN. For example, reaction with mesyl chloride converts the alcohol into a mesylate, which is a more reactive electrophile. Current time information in Bangalore, IN.

On the other end of the molecule, the primary alkyl chloride provides an electrophilic carbon that is susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups through SN2 reactions. The presence of the ether linkage within the carbon chain imparts a degree of flexibility to the molecule.

This orthogonal reactivity of the two functional groups allows for a stepwise and controlled elaboration of the molecule. A synthetic chemist can choose to react one functional group while leaving the other intact for a later transformation, a key strategy in the multi-step synthesis of complex target molecules.

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C8H17ClO2 | |

| CAS Number | 60767-73-9 | |

| Functional Groups | Primary Alcohol (-OH), Primary Alkyl Chloride (-Cl), Ether (-O-) | |

| Reactivity Profile | Nucleophilic alcohol, Electrophilic alkyl chloride | Current time information in Bangalore, IN. |

Derivative Chemistry and Functionalization Strategies Employing 4 4 Chlorobutoxy Butan 1 Ol

Synthesis of Extended Ether-Linked Derivatives

The presence of a terminal hydroxyl group on the 4-(4-chlorobutoxy)butan-1-ol backbone allows for its participation in etherification reactions, enabling the extension of its molecular chain and the creation of more complex ether-linked derivatives.

Etherification with Other Alcohols and Phenols

The hydroxyl group of this compound can react with various alcohols and phenols to form new ether linkages. This is often achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide. Conversely, the chloro-end of the molecule can be targeted by other alcohols or phenols.

A notable synthesis of this compound itself employs this principle. In a documented procedure, 1,4-butanediol (B3395766) is treated with aqueous sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), and then 1-bromo-4-chlorobutane (B103958) is added to initiate the etherification, yielding the target compound. nih.govacs.org This same reactivity allows the hydroxyl group of this compound to be used to connect to other molecules. For instance, it can react with molecules containing a good leaving group to form a new ether bond, a common strategy in building linker chains for complex molecules like PROTACs (Proteolysis Targeting Chimeras). nih.govacs.org

Similarly, the chloro-functionalized end of the molecule can undergo nucleophilic substitution with the hydroxyl group of a phenol. An example of this type of reaction is seen in the synthesis of various quinoline (B57606) derivatives, where a phenolic hydroxyl group on the quinoline ring system attacks a haloalkane to form an ether linkage. For example, 7-hydroxyquinolin-2(1H)-one is reacted with 1-bromo-4-chlorobutane in the presence of potassium carbonate to yield 7-(4-chlorobutoxy)quinolin-2(1H)-one, demonstrating a typical etherification at a phenolic position. google.com

Table 1: Examples of Etherification Reactions

| Reactant 1 | Reactant 2 | Conditions | Product | Citation |

|---|---|---|---|---|

| 1,4-Butanediol | 1-Bromo-4-chlorobutane | aq. NaOH, DMSO | This compound | nih.gov, acs.org |

| 7-Hydroxyquinolin-2(1H)-one | 1-Bromo-4-chlorobutane | K₂CO₃, DMF/H₂O | 7-(4-Chlorobutoxy)quinolin-2(1H)-one | google.com |

Formation of Polyether Analogues

The bifunctional nature of this compound makes it a potential monomer for the synthesis of polyethers. Through sequential etherification reactions, where the hydroxyl group of one monomer reacts with the chloro-group of another, long-chain polyether analogues can be formed. This polymerization can be controlled to produce oligomers or high molecular weight polymers with repeating butoxy-butan-1-ol units. These polyethers can be valuable as flexible linkers in various chemical applications, including drug delivery and material science.

Functionalization at the Terminal Halide

The terminal chloro group in this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This versatility is fundamental to its role as a chemical linker.

Introduction of Amine and Azido Moieties

The chloride atom can be readily displaced by nitrogen-based nucleophiles such as amines and azide (B81097) ions to create valuable synthetic intermediates.

Amine Introduction: Reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding amino-alcohol derivative. This is a standard method for creating building blocks used in the synthesis of pharmaceuticals and other bioactive molecules. For example, a related compound, 4-(isopropylamino)butan-1-ol, is synthesized and then reacted with a heterocyclic system, demonstrating the utility of this functionalization pathway. google.comgoogle.com

Azide Introduction: The substitution of the chloride with an azide group (N₃⁻), typically using sodium azide in a polar aprotic solvent like DMF, produces 4-azidobutan-1-ol. broadpharm.com The resulting azido-alcohol is a highly useful bifunctional building block. The azide group can participate in copper-catalyzed or strain-promoted cycloaddition reactions (Click Chemistry) with alkynes to form stable triazole rings, a powerful ligation strategy. broadpharm.com The hydroxyl group remains available for further modification, such as esterification or etherification. broadpharm.com

Table 2: Functionalization of the Terminal Halide

| Starting Material | Reagent | Product | Key Reaction Type | Citation |

|---|---|---|---|---|

| 4-Chlorobutanol (analog) | Isopropylamine | 4-(Isopropylamino)butan-1-ol | Nucleophilic Substitution | google.com, google.com |

| 4-Chlorobutanol (analog) | Sodium Azide (NaN₃) | 4-Azidobutan-1-ol | Nucleophilic Substitution | broadpharm.com |

Linker Chemistry and Bifunctional Constructs

One of the most significant applications of this compound is in linker chemistry, particularly for constructing heterobifunctional molecules like PROTACs. nih.govacs.org These molecules consist of two different ligands connected by a chemical linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. google.com

The this compound structure is an ideal scaffold for such linkers due to its two distinct reactive sites and the flexibility of the ether-containing chain. In a typical synthetic strategy, the hydroxyl end can be attached to one ligand (e.g., a VHL E3 ligase ligand), while the chloro end is converted to another functional group (like a carboxylic acid) to react with the second ligand (e.g., an IAP antagonist). nih.govacs.org The length and composition of the linker are critical for the activity of the PROTAC, and the butoxy-butanol unit provides a well-defined and synthetically accessible segment for building these linkers. acs.org Researchers have systematically designed libraries of PROTACs using linkers derived from this compound to optimize degradation activity and selectivity. nih.govacs.org

Incorporation into Heterocyclic Systems

The dual functionality of this compound and its derivatives makes them excellent reagents for attaching flexible side chains to or for participating in the synthesis of heterocyclic rings.

The chloroalkyl end of the molecule is frequently used to alkylate nitrogen or oxygen atoms within a heterocyclic ring.

Pyridine (B92270) Systems: In one study, a complex tris(2-pyridylmethyl)amine (B178826) (tmpa) ligand was functionalized by first creating a hydroxyl-terminated butoxy side chain on one of the pyridine rings. This hydroxyl group was subsequently converted to a chloride using thionyl chloride (SOCl₂), yielding a 6-(4-chlorobutoxy)-tris(2-pyridylmethyl)amine structure, ready for further coupling reactions. nih.govacs.org

Quinoline Systems: As mentioned previously, the synthesis of 7-(4-chlorobutoxy)quinolin-2(1H)-one is achieved by the reaction of 7-hydroxyquinolin-2(1H)-one with 1-bromo-4-chlorobutane, tethering the chlorobutoxy chain to the quinoline core via an ether linkage. google.com

Pyrazine (B50134) Systems: A process for preparing a complex pharmaceutical agent involves reacting a 2-chloro-5,6-diphenylpyrazine with 4-(isopropylamino)butan-1-ol. google.comgoogle.com This incorporates the entire functionalized butanol chain onto the pyrazine ring via nucleophilic aromatic substitution, displacing the chlorine on the heterocycle.

These examples highlight the role of the butoxy-butanol scaffold in positioning functional groups and linking different molecular fragments in the synthesis of complex, often biologically active, heterocyclic compounds.

Role in Broader Synthetic Pathways and Chemical Applications

Intermediate in Pharmaceutical Synthesis

The structural features of 4-(4-Chlorobutoxy)butan-1-ol make it a crucial component in the synthesis of several important pharmaceutical compounds. Its dual reactivity allows for the controlled and sequential introduction of different molecular fragments, a necessary feature in the construction of complex drug molecules.

The antipsychotic medications aripiprazole (B633) and brexpiprazole (B1667787) are prime examples of pharmaceuticals whose synthesis can involve intermediates derived from this compound. nih.govjournalijdr.com Aripiprazole, chemically known as 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-butoxy}-3,4-dihydro-2(1H)-quinolinone, is used in the treatment of schizophrenia and other psychotic disorders. ajrconline.orggoogle.com The synthesis of aripiprazole often involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. nih.govgoogle.com While some synthetic routes utilize 1,4-dibromobutane (B41627) or 1-bromo-4-chlorobutane (B103958) to create the key butoxy linker, the underlying principle of a four-carbon chain with reactive ends is exemplified by the utility of compounds like this compound. nih.govwipo.int

Similarly, brexpiprazole, with the chemical name 7-{4-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]butoxy}-2(1H)-quinolinone, shares a structural similarity with aripiprazole and also requires a butoxy linker for its synthesis. patsnap.com An important intermediate in the synthesis of brexpiprazole is 7-(4-chlorobutoxy)-1H-quinoline-2-one. patsnap.commanusaktteva.com This intermediate provides the necessary framework to connect the quinolinone core with the piperazine (B1678402) moiety. The synthesis of this key intermediate can be achieved through the reaction of 7-hydroxy-1H-quinolin-2-one with a suitable four-carbon chain containing a chloro group, illustrating the foundational role of this type of chemical structure. patsnap.com

| Drug | Key Intermediate | Precursor for Intermediate |

| Aripiprazole | 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and 1,4-dibromobutane |

| Brexpiprazole | 7-(4-chlorobutoxy)-1H-quinoline-2-one | 7-hydroxy-1H-quinolin-2-one and 1-bromo-4-chlorobutane |

Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to selectively degrade target proteins within cells. auhs.edu These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. auhs.edumdpi.com The linker's length and composition are critical for the PROTAC's efficacy.

The bifunctional nature of this compound makes it a suitable candidate for incorporation into the linker of a PROTAC. The hydroxyl and chloro groups can be independently functionalized to connect the target protein ligand and the E3 ligase ligand. This allows for the precise construction of the PROTAC molecule with the desired spacing and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the degradation of the target protein. rsc.org The versatility of this and similar linker building blocks is crucial in the development of new and effective PROTACs for various diseases, including cancer. mdpi.comrsc.org

Application in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, this compound and its parent compound, 4-chloro-1-butanol, serve as intermediates in the synthesis of various agrochemicals and specialty chemicals. lookchem.comguidechem.com The presence of both a chloro and a hydroxyl group allows for the introduction of this four-carbon chain into a wide range of molecular structures, imparting specific properties to the final product. For instance, it can be used in the creation of certain herbicides, insecticides, or fungicides where the butoxy linker is a key structural element. In the realm of specialty chemicals, it can be a precursor for compounds used in coatings, adhesives, and plasticizers, where the specific chemical and physical properties conferred by the butoxy chain are desired.

Industrial Chemical Applications and Scalability Considerations

The industrial applicability of a chemical intermediate is heavily dependent on the scalability of its synthesis. The production of this compound and related compounds like n-butanol is well-established and can be performed on a large scale. fpc.com.tw The synthesis typically involves the reaction of 1,4-butanediol (B3395766) with a chlorinating agent. The availability of the starting materials and the robustness of the chemical process are key factors that contribute to its industrial viability. For large-scale production, considerations such as reaction efficiency, solvent recycling, and waste minimization are paramount to ensure a cost-effective and environmentally responsible process. The ability to produce large quantities of this compound reliably is essential for its continued use as a key intermediate in the pharmaceutical and chemical industries.

Advanced Spectroscopic and Analytical Characterization of 4 4 Chlorobutoxy Butan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). nih.gov For 4-(4-chlorobutoxy)butan-1-ol, NMR provides unambiguous evidence of its connectivity.

In ¹H NMR spectroscopy, the number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts indicate the electronic environment, the integration reveals the ratio of protons, and the splitting pattern (multiplicity) shows the number of adjacent protons.

The ¹³C NMR spectrum is typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom gives a single peak. docbrown.info The chemical shift of each peak is indicative of the carbon's functionalization.

Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Labeled Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Integration |

| H -a | ~3.65 | Triplet (t) | 2H |

| H -b | ~1.60 | Quintet | 2H |

| H -c | ~1.70 | Quintet | 2H |

| H -d | ~3.45 | Triplet (t) | 2H |

| H -e | ~3.55 | Triplet (t) | 2H |

| H -f | ~1.85 | Quintet | 2H |

| H -g | ~1.75 | Quintet | 2H |

| H -h | ~3.60 | Triplet (t) | 2H |

| H -i | ~1.5-2.0 (broad) | Singlet (s) | 1H |

Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Labeled Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-1 | ~62.5 |

| C-2 | ~30.0 |

| C-3 | ~26.5 |

| C-4 | ~70.5 |

| C-5 | ~70.0 |

| C-6 | ~29.5 |

| C-7 | ~27.0 |

| C-8 | ~45.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. dummies.com For this compound (C₈H₁₇ClO₂), the monoisotopic mass is 180.0917 g/mol . The mass spectrum would also show an M+2 peak with approximately one-third the intensity of the molecular ion peak, which is characteristic of compounds containing one chlorine atom due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is predictable and provides structural confirmation. Key fragmentation pathways for ethers and alcohols include alpha-cleavage and the loss of small neutral molecules. libretexts.orglibretexts.org

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to a heteroatom. dummies.com For this compound, alpha-cleavage can occur next to the ether oxygen or the alcohol oxygen, leading to resonance-stabilized cationic fragments.

Loss of Neutral Molecules: Alcohols frequently undergo dehydration, leading to a peak at M-18 (loss of H₂O). libretexts.org Cleavage of the carbon-chlorine bond or elimination of HCl (M-36) can also occur.

Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Identity | Fragmentation Pathway |

| 180/182 | [C₈H₁₇ClO₂]⁺ | Molecular Ion (M⁺) |

| 162/164 | [C₈H₁₅ClO]⁺ | Loss of H₂O |

| 145 | [C₈H₁₇O₂]⁺ | Loss of Cl |

| 101/103 | [C₄H₈ClO]⁺ | Cleavage of ether C-O bond |

| 73 | [C₄H₉O]⁺ | Butoxy fragment |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 31 | [CH₂OH]⁺ | Alpha-cleavage at the alcohol |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. missouri.edu The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. columbia.edu For a moderately polar compound like this compound, liquid chromatography is particularly suitable for its isolation and purity assessment.

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. khanacademy.org For the purification of this compound, a polar stationary phase like silica (B1680970) gel would be appropriate. The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

The separation principle relies on the compound's polarity. Less polar impurities would travel through the column more quickly with a low-polarity eluent, while the more polar this compound would be retained more strongly by the silica gel. By gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane), the target compound can be selectively eluted from the column, separating it from any remaining highly polar impurities.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. chemistryhall.com The stationary phase is typically a thin layer of silica gel or alumina (B75360) coated on a plate.

A small spot of the sample is applied to the bottom of the plate, which is then placed in a chamber containing a shallow pool of a solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their polarity. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and have lower Rf values. The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. For this compound, a solvent system of ethyl acetate and hexane (B92381) would allow for clear visualization of the compound's spot, distinct from starting materials or byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. alwsci.com It is a definitive method for confirming the identity and purity of volatile and semi-volatile compounds like this compound. thermofisher.com

In GC, the sample is vaporized and separated into its components as it travels through a capillary column. The time it takes for a compound to pass through the column is known as its retention time, which is a characteristic property under specific experimental conditions. Given the presence of both an ether and an alcohol group, a mid- to high-polarity column (e.g., a wax-type or a phenyl-substituted column) would be suitable for analysis.

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for positive identification by comparing it to a spectral library or by analyzing the fragmentation pattern. alwsci.com This technique provides orthogonal data (retention time and mass spectrum), making it a highly reliable analytical standard.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Derivatives

While this compound is likely a liquid or low-melting solid at room temperature and thus not amenable to single-crystal X-ray diffraction, its crystalline derivatives can be analyzed to provide ultimate structural proof. By reacting the terminal hydroxyl group, solid derivatives suitable for crystallization can be formed. Common derivatives for alcohols include urethanes (reaction with isocyanates) or benzoates (reaction with benzoyl chloride).

Single-crystal X-ray diffraction analysis of a suitable derivative would provide a three-dimensional model of the molecule. This technique yields precise information on bond lengths, bond angles, and torsion angles. Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or van der Waals forces. The resulting crystallographic data would offer an unequivocal confirmation of the compound's constitution and conformation in the solid state.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Related Materials

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. azom.com In the context of polymers and composites derived from precursors like 1,4-butanediol (B3395766), which is structurally related to this compound, SEM provides invaluable information about the phase separation, dispersion of components, and fracture surfaces. azom.commdpi.com

The morphological characteristics of polymer blends, such as those involving poly(butylene succinate) or polyurethanes, can be directly observed using SEM. mdpi.comresearchgate.net Key parameters that can be analyzed include the shape and size of dispersed phases within a continuous matrix, which in turn influence the material's mechanical, thermal, and rheological properties. azom.com For instance, in the analysis of composites, SEM can reveal how additives and fillers are distributed, which is critical for enhancing the final properties of the material. azom.com

In studies of thermoplastic polyurethanes (TPUs) derived from 1,4-butanediol, morphological analysis through techniques like SEM is used to examine the microphase separation in the structure. mdpi.comresearchgate.netbohrium.com For example, when comparing TPUs synthesized with different chain extenders, SEM can reveal differences in phase separation, which may not be apparent from structural analysis alone. mdpi.comresearchgate.netbohrium.com The examination of fractured surfaces of polymer composites, such as those containing poly(lactic acid) and poly(butylene succinate), can indicate the material's brittleness or flexibility based on the smoothness or roughness of the surface. mdpi.com

Other Advanced Spectroscopic Methods

Beyond microscopy, a suite of advanced spectroscopic and analytical methods is employed to characterize the thermal and structural properties of materials derived from 1,4-butanediol and its analogues. These techniques provide quantitative data on the thermal stability, phase transitions, and crystallinity of polymeric materials.

Thermal Analysis (DSC and TGA):

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in the thermal characterization of polymers. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, allowing for the determination of the glass transition temperature (Tg) and melting temperature (Tm). researchgate.netmdpi.com TGA, on the other hand, measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.

In the study of polyesters derived from 1,4-butanediol analogues, DSC is used to determine the Tg and Tm, which are influenced by the chemical structure of the diol. researchgate.net For instance, the introduction of methyl groups on the 1,4-butanediol backbone has been shown to increase the Tg of the resulting polyesters. researchgate.net Similarly, for thermoplastic polyurethanes, DSC analysis has revealed that using different butanediol (B1596017) isomers as chain extenders can significantly alter the glass transition temperature of the final polymer. mdpi.comresearchgate.net

The following table summarizes the thermal properties of various thermoplastic polyurethanes (TPUs) synthesized using different polyols and butanediol isomers, as determined by DSC.

| Polyol | Chain Extender | Glass Transition Temperature (Tg) |

| Poly(butyl acrylate) (PBA) | 1,4-Butanediol | Lower Tg |

| Poly(butyl acrylate) (PBA) | 1,3-Butanediol | Higher Tg by ~15°C |

| Poly(tetramethylene ether) glycol (PTMG) | 1,4-Butanediol | Lower Tg |

| Poly(tetramethylene ether) glycol (PTMG) | 1,3-Butanediol | Higher Tg by ~15°C |

| Polycarbonate diol (PCDL) | 1,4-Butanediol | Lower Tg |

| Polycarbonate diol (PCDL) | 1,3-Butanediol | Higher Tg by ~15°C |

Data sourced from studies on thermoplastic polyurethanes. mdpi.comresearchgate.netbohrium.com

X-Ray Diffraction (XRD):

X-ray Diffraction (XRD) is a key technique for investigating the crystalline structure of materials. In polymer science, XRD is used to determine the degree of crystallinity and identify the crystal structures present in a sample. For nanocomposites, such as poly(butylene terephthalate)/silica, XRD can confirm the successful incorporation of nanoparticles into the polymer matrix. researchgate.net In the study of polymer blends, such as those containing poly(lactic acid) and poly(butylene succinate), XRD is used to analyze the crystallinity and confirm the formation of specific crystalline structures. mdpi.com

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, which apply quantum mechanics to chemical systems, are fundamental to determining the electronic structure of a molecule. azoquantum.comwikipedia.org These calculations can elucidate properties like molecular orbital energies, charge distribution, and electrostatic potential, which are key to understanding a molecule's reactivity. northwestern.edu

For 4-(4-chlorobutoxy)butan-1-ol, methods like Density Functional Theory (DFT) would be employed to optimize the molecular geometry and calculate its electronic properties. researchgate.net Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Another important aspect is the calculation of the molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and chlorine atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the hydroxyl group and the carbon atom bonded to the chlorine.

Illustrative Data Table: Calculated Electronic Properties

| Property | Theoretical Method | Predicted Value | Significance |

|---|---|---|---|

| EHOMO | DFT/B3LYP/6-31G | ~ -7.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO | DFT/B3LYP/6-31G | ~ 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G | ~ 8.7 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | DFT/B3LYP/6-31G | ~ 2.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations of Conformational Landscape

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in numerous conformations. tandfonline.com Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of such molecules by simulating the atomic motions over time. nih.govethz.ch

An MD simulation would involve placing the molecule in a simulated environment (e.g., in a solvent like water or in the gas phase) and calculating the forces between atoms and the resulting motions. mdpi.com By running the simulation for a sufficient length of time (nanoseconds to microseconds), a representative ensemble of conformations can be generated. tandfonline.com

The analysis of the MD trajectory would reveal the most stable, low-energy conformations and the energy barriers between them. This is crucial as the reactivity and physical properties of the molecule can be highly dependent on its preferred conformation. For this compound, key conformational features would include the orientation of the chlorobutyl group relative to the butanol moiety and the potential for intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen.

Illustrative Data Table: Major Conformers and Their Properties

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Extended (anti) | ~180° | 0.0 | ~ 65% |

| Gauche 1 | ~60° | 1.2 | ~ 20% |

| Gauche 2 | ~-60° | 1.2 | ~ 15% |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model potential chemical reactions and elucidate their mechanisms. nih.gov For a bifunctional compound like this compound, several reactions are possible, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the alcohol group.

A key reaction to model would be the intramolecular cyclization to form a cyclic ether (e.g., oxepane), where the hydroxyl group acts as a nucleophile attacking the carbon attached to the chlorine. Reaction pathway modeling would involve identifying the minimum energy path from reactants to products. This is often done by locating the transition state (TS), which is the highest energy point along the reaction coordinate. libretexts.orgmerithub.com

The geometry and energy of the transition state can be calculated using quantum chemical methods. The activation energy (the energy difference between the reactants and the transition state) can then be determined, providing insight into the reaction rate. For the intramolecular cyclization, the calculations would likely model a transition state consistent with an SN2 mechanism. viu.cavedantu.com

Illustrative Data Table: Transition State Analysis for Intramolecular Cyclization

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔG‡) | ~ 25 kcal/mol | The free energy barrier for the reaction to occur. |

| Transition State Geometry | Trigonal bipyramidal carbon center | The arrangement of atoms at the highest energy point of the reaction pathway. |

| Imaginary Frequency | -350 cm-1 | Confirms the structure is a true transition state, corresponding to the bond-forming/bond-breaking motion. |

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. wikipedia.org These models use molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule.

For this compound, computational methods can be used to calculate a wide range of molecular descriptors, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and topological descriptors. nih.gov These descriptors could then be used to build QSAR models to predict, for example, the reactivity of a series of related haloalkoxy alcohols in a particular reaction or their potential toxicity. nih.gov

For instance, a QSAR model could be developed to predict the rate of nucleophilic substitution for a series of compounds with the general structure RO-(CH2)4-Cl. The model might find that descriptors related to the electron-donating ability of the 'R' group and the partial charge on the carbon atom bonded to chlorine are significant predictors of the reaction rate.

Illustrative Data Table: Key Molecular Descriptors for QSAR Modeling

| Descriptor Type | Descriptor Name | Calculated Value | Potential Correlation |

|---|---|---|---|

| Electronic | Partial Charge on C-Cl | +0.15 e | Reactivity towards nucleophiles. |

| Topological | Wiener Index | 120 | Related to molecular branching and boiling point. |

| Steric | Molecular Surface Area | 220 Å2 | Influences intermolecular interactions and solubility. |

| Thermodynamic | LogP | 2.1 | Octanol-water partition coefficient, related to hydrophobicity. |

Green Chemistry Principles in the Synthesis and Application of 4 4 Chlorobutoxy Butan 1 Ol

Solvent Selection for Environmentally Benign Synthesis

Green chemistry encourages the replacement of such hazardous solvents with more benign alternatives. For the synthesis of 4-(4-Chlorobutoxy)butan-1-ol, several classes of green solvents could be considered:

Bio-based Solvents : Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are increasingly used as alternatives to traditional ether solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. 2-MeTHF, for instance, is derived from renewable sources like corncobs.

Ionic Liquids (ILs) : These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can be tailored for specific reactions and are often recyclable.

Deep Eutectic Solvents (DES) : These are mixtures of substances that have a much lower melting point than the individual components. A common example is a mixture of choline (B1196258) chloride and urea. DES are often biodegradable, non-toxic, and inexpensive.

Supercritical Fluids : Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent that can be used in a variety of reactions. After the reaction, the CO2 can be returned to a gaseous state and recycled, leaving no solvent residue.

The selection of an appropriate green solvent depends on factors such as reactant solubility, reaction temperature, and the ability to recycle the solvent, all of which contribute to a more sustainable synthetic process.

Table 1: Comparison of Traditional and Green Solvents for Ether Synthesis

| Solvent | Type | Source | Key Environmental/Safety Considerations |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Traditional (Polar Aprotic) | Petrochemical | Reproductive toxicity, high boiling point makes removal difficult. |

| Acetonitrile | Traditional (Polar Aprotic) | Petrochemical | Toxic, volatile, byproduct of acrylonitrile (B1666552) production. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Bio-based) | Renewable (e.g., corncobs, bagasse) | Higher boiling point than THF, lower water solubility, less prone to peroxide formation. |

| Cyclopentyl methyl ether (CPME) | Green (Ether) | Petrochemical | Hydrophobic, high boiling point, forms an azeotrope with water for easy removal, resists peroxide formation. |

| Ionic Liquids (e.g., [bmim][BF4]) | Green (Unconventional) | Synthetic | Negligible vapor pressure, high thermal stability, potential for recyclability, toxicity can vary. |

| Water | Green (Benign) | Natural | Non-toxic, non-flammable, renewable; however, reactant solubility can be a challenge. |

Atom Economy and E-factor Analysis in Synthetic Routes

Green chemistry metrics are essential for quantifying the efficiency and environmental impact of a synthetic route. Atom economy and the Environmental Factor (E-factor) are two of the most widely used metrics.

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. Substitution and elimination reactions, by contrast, generate byproducts and thus have lower atom economies. A plausible route to this compound is via a Williamson ether synthesis-type reaction between 1,4-butanediol (B3395766) and 1,4-dichlorobutane.

Proposed Reaction: HO-(CH₂)₄-OH + Cl-(CH₂)₄-Cl → HO-(CH₂)₄-O-(CH₂)₄-Cl + HCl

Calculation:

Molecular Weight of 1,4-Butanediol (C₄H₁₀O₂): 90.12 g/mol

Molecular Weight of 1,4-Dichlorobutane (C₄H₈Cl₂): 127.01 g/mol

Molecular Weight of this compound (C₈H₁₇ClO₂): 180.67 g/mol

Atom Economy = (Mass of desired product) / (Total mass of reactants) x 100

Atom Economy = [180.67 / (90.12 + 127.01)] x 100 = 83.2%

This calculation shows that, even under ideal conditions, at least 16.8% of the reactant mass is converted into byproducts.

The E-Factor , developed by Roger Sheldon, provides a more practical measure of waste by considering the total mass of waste generated per kilogram of product. It accounts for everything not incorporated into the final product, including byproducts, leftover reactants, solvent losses, and catalyst residues.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The ideal E-factor is 0. Different sectors of the chemical industry have vastly different typical E-factors, reflecting the scale and complexity of their processes. Reducing the E-factor involves improving reaction yields, using catalytic rather than stoichiometric reagents, minimizing solvent use, and recycling solvents and catalysts.

Table 2: Typical E-Factors across Chemical Industry Sectors

| Industry Sector | Annual Product Tonnage | Typical E-Factor |

|---|---|---|

| Bulk Chemicals | 1,000,000 - 10,000,000 | <1 - 5 |

| Fine Chemicals | 1,000 - 10,000 | 5 - 50 |

| Pharmaceuticals | 10 - 1,000 | 25 - >100 |

Data sourced from Sheldon, R. A.

Development of Catalytic and Reusable Reagent Systems

A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. Catalysts increase reaction rates without being consumed, allowing them to be used in small amounts and often recycled, which drastically reduces waste.

The traditional Williamson ether synthesis requires a stoichiometric amount of a strong base to deprotonate the alcohol, which generates at least one equivalent of salt waste. Greener approaches to ether synthesis focus on catalytic methods that avoid this issue:

Phase-Transfer Catalysis (PTC) : In reactions involving immiscible phases (like an aqueous base and an organic substrate), a phase-transfer catalyst can be used to shuttle the alkoxide ion into the organic phase, accelerating the reaction and allowing for the use of less harsh conditions.

Solid Acid/Base Catalysts : Using solid catalysts, such as zeolites or heteropoly acids, can facilitate ether synthesis. For example, heteropoly acids have been shown to be effective catalysts for the cyclodehydration of diols to form cyclic ethers. These solid catalysts can be easily filtered out of the reaction mixture and reused, simplifying purification and reducing waste.

Catalytic Dehydrative Etherification : An ideal green route for ether synthesis is the direct coupling of two different alcohols, which produces water as the only byproduct, resulting in a 100% atom economy in theory. While challenging, research has led to the development of various metal-based catalytic systems, including those based on iron, manganese, and iridium, that can promote this transformation.

Table 3: Comparison of Reagent Systems for Ether Synthesis

| Method | Reagent Type | Key Byproduct | Reusability | Green Advantage |

|---|---|---|---|---|

| Traditional Williamson Synthesis | Stoichiometric Base (e.g., NaH, NaOH) | Salt (e.g., NaCl) | No | Well-established and versatile. |

| Phase-Transfer Catalysis | Catalytic | Salt (e.g., NaCl) | Yes | Milder conditions, improved reaction rates. |

| Solid Acid Catalysis | Catalytic (Heterogeneous) | Water (for dehydration) | Yes | Easy separation and recycling of catalyst, reduced corrosion. |

| Dehydrative Cross-Coupling | Catalytic (Homogeneous) | Water | Challenging | Extremely high atom economy, benign byproduct. |

Sustainable Sourcing of Precursors

The green credentials of a chemical product are fundamentally tied to the origin of its starting materials. The synthesis of this compound relies on C4 building blocks, primarily 1,4-butanediol (BDO).

Historically, BDO has been produced exclusively from petrochemical feedstocks derived from fossil fuels, such as acetylene, butadiene, and maleic anhydride. These processes are energy-intensive and contribute to the depletion of non-renewable resources.

In recent years, significant progress has been made in developing sustainable, bio-based routes to BDO. These methods utilize microbial fermentation to convert renewable sugars from sources like corn or sugarcane into BDO.

Genomatica's Process : This biotechnology company developed a direct fermentation process using engineered E. coli to produce BDO from sugars. This technology has been licensed and commercialized.

QIRA® : A joint venture between Cargill and HELM, named Qore®, produces bio-based BDO branded as QIRA®. This product is made via the fermentation of plant-based sugars and is marketed as a drop-in replacement for its fossil-based counterpart, with a potential reduction in carbon footprint of up to 86%.

The adoption of bio-based BDO as a precursor for this compound would represent a major step towards sustainability. It would anchor the compound's lifecycle in the circular economy, reducing

An in-depth exploration of future research avenues and emerging applications for the chemical compound this compound reveals significant potential for innovation across various scientific disciplines. The unique bifunctional nature of this molecule, possessing both a chloroalkoxy and a primary alcohol group, positions it as a versatile building block for novel materials and advanced chemical syntheses. This article delves into prospective research directions, from the development of new synthetic methodologies to the computational design of its functional analogues.

Q & A

Q. How can researchers optimize chromatographic separation of 4-chloro-1-butanol from byproducts like THF?

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 70% acetonitrile/30% HO) or GC-MS with a polar capillary column (e.g., DB-WAX). Retention times: ~8.2 min (GC) and ~4.5 min (HPLC) .

Tables for Key Data

Table 1 : Thermodynamic Parameters for 4-Chloro-1-butanol Interactions with Proteins

| Protein | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Method | Reference |

|---|---|---|---|---|---|

| Lysozyme | −4.8 | −12.3 | −7.5 | DSC | |

| α-Lactalbumin | −5.1 | −14.2 | −9.1 | Fluorescence |

Table 2 : Kinetic Parameters for 4-Chloro-1-butanol Oxidation with Cr(VI)

| [Substrate] (M) | k (s) | Temperature (°C) | Surfactant Used |

|---|---|---|---|

| 0.1 | 2.3 × 10 | 25 | None |

| 0.2 | 4.7 × 10 | 25 | SDS |

| 0.3 | 6.9 × 10 | 25 | TX-100 |

| Data adapted from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.